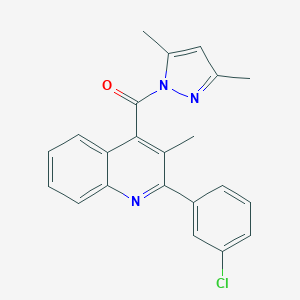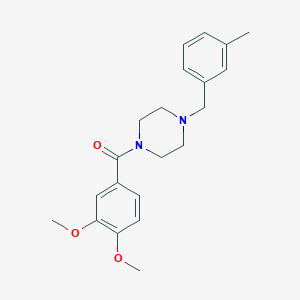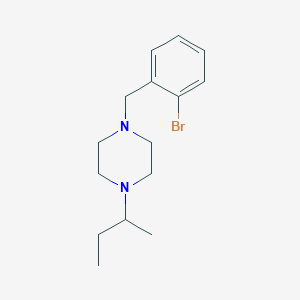METHANONE](/img/structure/B444864.png)
[4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE: is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a 4-chloro-benzyl group and a 3,5-dimethoxy-phenyl-methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE typically involves a multi-step process:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 4-Chloro-benzyl Group: The piperazine ring is then reacted with 4-chloro-benzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-chloro-benzyl group.
Attachment of 3,5-Dimethoxy-phenyl-methanone: The final step involves the reaction of the substituted piperazine with 3,5-dimethoxy-benzoyl chloride in the presence of a base like pyridine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced aromatic compounds.
Substitution: Nitro, halo, or other substituted aromatic derivatives.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor to high-performance polymers.
Methylcyclohexane: A saturated hydrocarbon used as a solvent, with different chemical properties but similar applications in material science.
Uniqueness
The uniqueness of [4-(4-CHLOROBENZYL)PIPERAZINO](3,5-DIMETHOXYPHENYL)METHANONE lies in its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse scientific and industrial applications.
Properties
Molecular Formula |
C20H23ClN2O3 |
|---|---|
Molecular Weight |
374.9g/mol |
IUPAC Name |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23ClN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI Key |
SVKXDAWQWWDOJV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-methylphenyl)-N-[1-(4-methylphenyl)ethyl]quinoline-4-carboxamide](/img/structure/B444781.png)
![2-[(1-Adamantylacetyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxamide](/img/structure/B444784.png)
![3-({[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B444785.png)
![1-(3-FLUOROBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B444786.png)
![3-{[4-(4-FLUOROPHENYL)-5-METHYL-3-(PROPOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B444788.png)

![Methyl 2-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-4-(2,4-dichlorophenyl)-3-thiophenecarboxylate](/img/structure/B444793.png)
![Ethyl 4-(3-chlorophenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444794.png)

![2-[(4,6-DIPHENYL-2-PYRIMIDINYL)SULFANYL]-N~1~-(2-NAPHTHYL)ACETAMIDE](/img/structure/B444797.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B444799.png)

![1-[3,5-bis(3,4-dihydro-1(2H)-quinolinylcarbonyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B444802.png)

